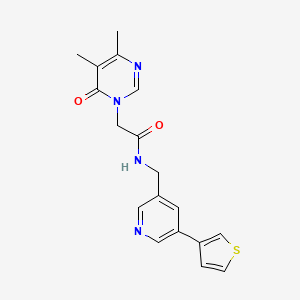![molecular formula C10H14N4O4S2 B2557267 2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid CAS No. 294853-34-2](/img/structure/B2557267.png)
2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid” is a chemical compound with the molecular formula C10H14N4O4S2 and a molecular weight of 318.37256 .
Molecular Structure Analysis
The molecular structure of this compound consists of a morpholinoacetyl group attached to a thiadiazolyl group, which is further attached to an acetic acid group via a sulfanyl linkage .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density of this compound can be found in chemical databases .Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibitors
- Research shows that certain sulfonamides, including derivatives with structures related to 2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid, have been studied as inhibitors of carbonic anhydrase isozymes. These compounds are significant due to their potential role in inhibiting tumor-associated isozymes, which can be critical in cancer research and treatment (Turkmen et al., 2005).
Anticancer Properties
- A study focused on the pharmacophore hybridization approach utilized a compound structurally similar to this compound. This approach is used in the design of drug-like small molecules with potential anticancer properties, highlighting the relevance of such compounds in cancer research (Yushyn et al., 2022).
Antitubercular and Antifungal Activities
- Derivatives of 1,3,4-thiadiazole, which include structures related to this compound, have been synthesized and evaluated for their antitubercular and antifungal activities. Some of these compounds displayed significant activity against tuberculosis and fungal infections, indicating their potential in developing new treatments (Syed et al., 2013).
Glutaminase Inhibitors
- Compounds with structural similarities to this compound have been studied as glutaminase inhibitors. These inhibitors are essential in understanding and potentially treating certain types of cancer, as glutaminase plays a critical role in cancer cell metabolism (Shukla et al., 2012).
Antimicrobial Agents
- Research into derivatives of 1,3,4-thiadiazole, which include compounds similar to this compound, has shown their potential as antimicrobial agents. These compounds have been evaluated against various bacterial and fungal strains, indicating their importance in developing new antimicrobial therapies (Sah et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[5-[(2-morpholin-4-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4S2/c15-7(5-14-1-3-18-4-2-14)11-9-12-13-10(20-9)19-6-8(16)17/h1-6H2,(H,16,17)(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHCLLFRBJWOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=NN=C(S2)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666371 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

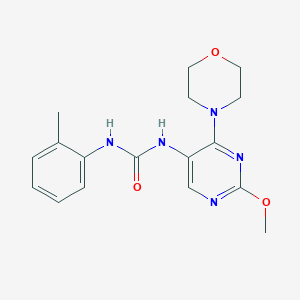
![ethyl 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2557190.png)
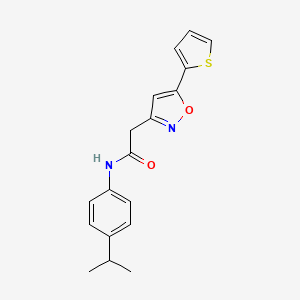
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2557192.png)
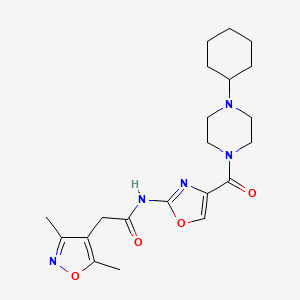
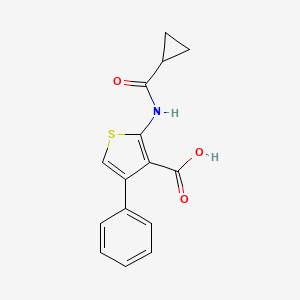
![6-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-oxopropyl]-1-methylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2557196.png)
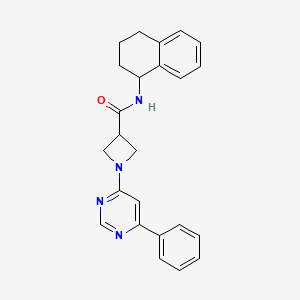
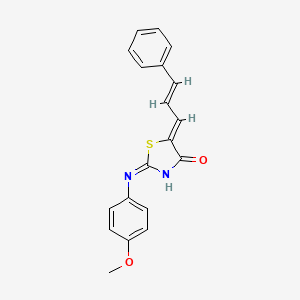
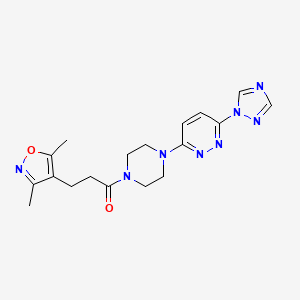
![[3-[(2-Chlorophenoxy)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2557202.png)
![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2557203.png)

